N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide
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Overview
Description
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a carboxamide group. The thiazole ring is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the amine group of the piperazine with a carboxylic acid derivative under appropriate conditions.
Chemical Reactions Analysis
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings, respectively.
Scientific Research Applications
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide can be compared with other thiazole and piperazine derivatives:
Thiazole Derivatives: Compounds like 2-phenylthiazole and 4-methylthiazole share similar biological activities but differ in their specific applications and potency.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylphenyl)piperazine have different pharmacological profiles and uses.
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-2-8-21-9-11-22(12-10-21)18(23)19-13-16-14-24-17(20-16)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSALJHJNBDLAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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